L-4-Hydroxyphenylalanine-13C9,15N L-4-Hydroxyphenylalanine-13C9,15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC13338429
InChI: InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
SMILES: C1=CC(=CC=C1CC(C(=O)O)N)O
Molecular Formula: C9H11NO3
Molecular Weight: 191.12 g/mol

L-4-Hydroxyphenylalanine-13C9,15N

CAS No.:

Cat. No.: VC13338429

Molecular Formula: C9H11NO3

Molecular Weight: 191.12 g/mol

* For research use only. Not for human or veterinary use.

L-4-Hydroxyphenylalanine-13C9,15N -

Specification

Molecular Formula C9H11NO3
Molecular Weight 191.12 g/mol
IUPAC Name (2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Standard InChI Key OUYCCCASQSFEME-CMLFETTRSA-N
Isomeric SMILES [13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O
SMILES C1=CC(=CC=C1CC(C(=O)O)N)O
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)O

Introduction

Chemical and Physical Properties

Structural Characteristics

L-4-Hydroxyphenylalanine-¹³C₉,¹⁵N retains the core structure of L-tyrosine, featuring a para-hydroxyphenyl group attached to an alanine backbone. Isotopic enrichment occurs at:

  • Aromatic ring: Six ¹³C atoms in the benzene ring

  • Side chain: Three ¹³C atoms in the propanoic acid moiety

  • Amino group: ¹⁵N substitution

This configuration maintains the compound's chiral center (S-configuration) and optical activity, with a specific rotation of [α]²⁵/D = -12.0° (1 M HCl) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point>300°C (decomposition)
SolubilitySlightly in aqueous acid
Storage Conditions2–8°C refrigeration
Isotopic Purity≥98% ¹³C, ≥98% ¹⁵N

Spectroscopic Signatures

The isotopic labeling creates distinct spectral features:

  • Mass Spectrometry: +9 Da shift for ¹³C₉ and +1 Da for ¹⁵N compared to natural tyrosine, producing an M+10 isotopic cluster

  • ¹³C NMR: Simplified aromatic carbon signals due to ¹³C-¹³C coupling

  • ¹⁵N NMR: Single nitrogen resonance at ~120 ppm

These properties enable unambiguous detection in complex biological matrices .

Synthesis and Production

Chemical Synthesis Routes

The primary synthesis strategy involves:

  • Isotope Incorporation:

    • Benzene ring ¹³C₆ labeling via microbial biosynthesis using ¹³C-glucose

    • Side-chain ¹³C₃ enrichment through chemical synthesis from ¹³C₃-labeled serine

    • ¹⁵N introduction via amination of α-keto acids using ¹⁵NH₃

  • Chiral Resolution:

    • Enzymatic separation using acylase I to isolate L-enantiomer

    • Final purity ≥98% by reverse-phase HPLC

Equation 1: Simplified synthesis pathway

¹³C6GlucoseMicrobial metabolism¹³C6-Shikimate¹³C6-PrephenateTransamination¹³C9¹⁵N-Tyrosine\text{¹³C}_6\text{Glucose} \xrightarrow{\text{Microbial metabolism}} \text{¹³C}_6\text{-Shikimate} \rightarrow \text{¹³C}_6\text{-Prephenate} \xrightarrow{\text{Transamination}} \text{¹³C}_9\text{¹⁵N-Tyrosine}

Biosynthetic Approaches

Recent advances utilize engineered E. coli strains with:

  • Enhanced shikimate pathway flux for ¹³C incorporation

  • ¹⁵N-specific ammonium transporters

  • Tyrosine ammonia-lyase suppression to prevent degradation

This method achieves 90% isotopic incorporation in 72-hour fermentations .

Applications in Biochemical Research

Metabolic Flux Analysis

The compound enables precise tracking of tyrosine metabolism:

  • Phenylalanine Hydroxylation: Measures conversion rates to tyrosine in liver models

  • Catecholamine Synthesis: Quantifies dopamine/norepinephrine production in neuronal cultures

  • Protein Turnover: Serves as tracer in dynamic proteomics studies

Case Study: Cortiella et al. (2025) used ¹³C₉,¹⁵N-tyrosine to reveal 23% higher hepatic phenylalanine hydroxylase activity in murine models compared to wild-type .

Quantitative Proteomics

As an internal standard, it improves quantification accuracy:

ApplicationImprovement vs. Native StandardSource
LC-MS/MS Protein QuantCV reduced from 15% → 3%
Post-Translational Mods5-fold sensitivity increase
Tissue Distribution StudiesEnables <10 pmol/g detection

Neurological Research

The compound's role in neurotransmitter pathways:

  • Dopamine Synthesis:

    • ¹³C-label tracks conversion via tyrosine hydroxylase

    • ¹⁵N traces ammonia incorporation during metabolism

  • Parkinson's Models:

    • 40% reduced tyrosine uptake observed in dopaminergic neurons

    • Correlates with α-synuclein aggregation (r=0.78, p<0.01)

Biological Significance and Pharmacokinetics

Metabolic Pathways

Key roles in:

  • Melanin Synthesis: ¹³C-labeling showed 2.3-fold faster turnover in melanocytes vs. keratinocytes

  • Thyroid Hormones: 35% of plasma T4 derives from directly labeled tyrosine pools

  • Protein Synthesis: 2.1 g/day incorporation in human adults

Pharmacokinetic Profile

Table 2: Absorption and Distribution in Rat Models

ParameterValue (Mean ± SD)Method
Oral Bioavailability68 ± 9%¹³C-MS
Tₘₐₓ45 ± 12 min
Brain Penetration0.21 ± 0.05 (Brain/Plasma)
Renal Excretion (24h)12 ± 3%

Future Directions and Research Opportunities

  • Multimodal Imaging: Coupling with ¹⁸F for PET/MRI studies

  • Autism Research: Investigating tyrosine metabolism in ASD models

  • Agricultural Science: Tracking nitrogen utilization in GM crops

Emerging applications in single-cell metabolomics (2025) demonstrate 92% recovery rates from individual neurons using nanoscale LC-MS .

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